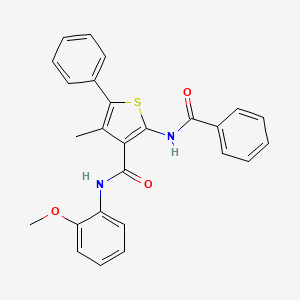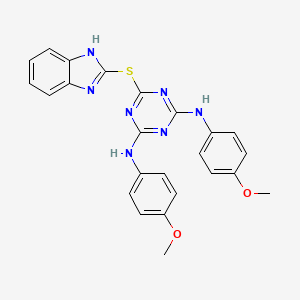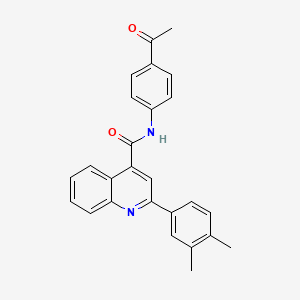![molecular formula C30H24Br2N2O2 B11659882 3-bromo-N-[1-(3-bromobenzoyl)-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl]-N-phenylbenzamide](/img/structure/B11659882.png)
3-bromo-N-[1-(3-bromobenzoyl)-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl]-N-phenylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-bromo-N-[1-(3-bromobenzoyl)-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl]-N-phenylbenzamide is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and bromine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-[1-(3-bromobenzoyl)-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl]-N-phenylbenzamide typically involves a multi-step process. One common method includes the condensation reaction of 3-bromobenzoyl chloride with 2-methyl-1,2,3,4-tetrahydroquinoline, followed by further reactions with phenylbenzamide . The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the process.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-[1-(3-bromobenzoyl)-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl]-N-phenylbenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield quinoline derivatives, while reduction could produce tetrahydroquinoline derivatives. Substitution reactions often result in the formation of various substituted benzamides .
Scientific Research Applications
3-bromo-N-[1-(3-bromobenzoyl)-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl]-N-phenylbenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-bromo-N-[1-(3-bromobenzoyl)-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl]-N-phenylbenzamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular pathways and biological processes, contributing to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- 3-bromo-N-(3-bromobenzoyl)-N-(pyridin-2-yl)benzamide
- 3-bromo-N-(3-bromobenzoyl)-N-(pyrimidin-2-yl)benzamide
Uniqueness
Compared to similar compounds, 3-bromo-N-[1-(3-bromobenzoyl)-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl]-N-phenylbenzamide stands out due to its unique combination of structural features, including the presence of multiple bromine atoms and a tetrahydroquinoline moiety.
Properties
Molecular Formula |
C30H24Br2N2O2 |
|---|---|
Molecular Weight |
604.3 g/mol |
IUPAC Name |
3-bromo-N-[1-(3-bromobenzoyl)-2-methyl-3,4-dihydro-2H-quinolin-4-yl]-N-phenylbenzamide |
InChI |
InChI=1S/C30H24Br2N2O2/c1-20-17-28(34(25-13-3-2-4-14-25)30(36)22-10-8-12-24(32)19-22)26-15-5-6-16-27(26)33(20)29(35)21-9-7-11-23(31)18-21/h2-16,18-20,28H,17H2,1H3 |
InChI Key |
NIJNMDPLIDQRMR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C2=CC=CC=C2N1C(=O)C3=CC(=CC=C3)Br)N(C4=CC=CC=C4)C(=O)C5=CC(=CC=C5)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(1E,2E)-3-(2-furyl)-2-methylprop-2-enylidene]-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11659804.png)
![N'-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11659806.png)
![N-ethyl-4,6-bis[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-1,3,5-triazin-2-amine](/img/structure/B11659814.png)
![N-{4-[(2-cyclopentylidenehydrazinyl)carbonyl]phenyl}-N-methylbenzenesulfonamide](/img/structure/B11659819.png)
![2,2'-(Butane-1,4-diyldisulfanediyl)bis(4-oxo-3-azaspiro[5.5]undec-1-ene-1,5-dicarbonitrile)](/img/structure/B11659823.png)

![(5E)-3-[(dibutylamino)methyl]-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11659840.png)
![(5-Nitrobenzene-1,3-diyl)bis[(2,6-dimethylmorpholin-4-yl)methanone]](/img/structure/B11659841.png)
![4,6-bis[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N-(4-nitrophenyl)-1,3,5-triazin-2-amine](/img/structure/B11659847.png)
![2-[3-(1,3-benzothiazol-2-yl)phenyl]-5-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B11659849.png)
![(5Z)-5-(4-bromobenzylidene)-2-[(2,3-dimethylphenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B11659854.png)
![2-(allylamino)-9-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11659861.png)


